molecular formula C10H12F5NO B2571570 (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one CAS No. 866144-15-2

(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one

Cat. No.: B2571570
CAS No.: 866144-15-2
M. Wt: 257.204
InChI Key: ISKMEVRBDHPETN-QPJJXVBHSA-N
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Description

(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one is a fluorinated organic compound characterized by the presence of a piperidine ring and a pentafluoropropenone moiety. The compound’s unique structure, featuring multiple fluorine atoms, imparts distinct chemical properties that make it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one typically involves the reaction of pentafluoropropenone with piperidine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, utilizing optimized reaction conditions and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products Formed

The major products formed from these reactions include various fluorinated derivatives, alcohols, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one: Lacks the (E)-configuration, leading to different stereochemical properties.

    4,4,5,5,5-pentafluoro-1-piperidino-1-pentanol: A reduced form with an alcohol functional group.

    4,4,5,5,5-pentafluoro-1-piperidino-1-pentanoic acid: An oxidized form with a carboxylic acid group.

Uniqueness

(E)-4,4,5,5,5-pentafluoro-1-piperidino-1-penten-3-one is unique due to its specific (E)-configuration and the presence of multiple fluorine atoms, which impart distinct chemical and physical properties. These features make it particularly valuable in applications requiring high reactivity and specificity.

Properties

IUPAC Name

(E)-4,4,5,5,5-pentafluoro-1-piperidin-1-ylpent-1-en-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F5NO/c11-9(12,10(13,14)15)8(17)4-7-16-5-2-1-3-6-16/h4,7H,1-3,5-6H2/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISKMEVRBDHPETN-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C=CC(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)/C=C/C(=O)C(C(F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F5NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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